5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636473
InChI: InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC17636473

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3
Standard InChI Key VGGJWXBNEYSBPH-UHFFFAOYSA-N
Canonical SMILES CCC1CN(CCO1)C2=CC=C(O2)C=O

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Substituent Configuration

The compound features a furan ring (C₄H₃O) substituted at the 2-position with a carbaldehyde group (-CHO) and at the 5-position with a 2-ethylmorpholin-4-yl group. The morpholine ring (C₄H₈NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom, with an ethyl group (-CH₂CH₃) attached to the nitrogen atom. This configuration imparts distinct electronic and steric properties:

  • Furan ring: Contributes to electrophilic aromatic substitution reactivity due to its electron-rich π-system.

  • Aldehyde group: Serves as a reactive handle for nucleophilic additions (e.g., Schiff base formation) and further functionalization.

  • Morpholine substituent: Enhances water solubility via its polar amine and ether groups while modulating lipophilicity through the ethyl chain .

Molecular Formula and Weight

  • Empirical formula: C₁₁H₁₅NO₃

  • Molecular weight: 209.24 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).

Spectroscopic Data (Inferred from Analogs)

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), doublets for furan protons (6.5–7.5 ppm), and multiplet resonances for morpholine and ethyl groups (1.2–3.8 ppm) .

  • ¹³C NMR: Peaks for the aldehyde carbon (~190 ppm), furan carbons (110–150 ppm), and morpholine carbons (40–70 ppm) .

Synthesis and Manufacturing

Key Synthetic Strategies

The synthesis of 5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde can be approached through two primary routes, leveraging methodologies from analogous compounds :

Route 1: Suzuki-Miyaura Cross-Coupling

  • Starting materials: Methyl 5-bromofuran-2-carboxylate and 2-ethylmorpholin-4-ylboronic acid.

  • Reaction conditions:

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride.

    • Base: Na₂CO₃ in 1,4-dioxane at 90°C under nitrogen.

  • Outcome: Forms methyl 5-(2-ethylmorpholin-4-yl)furan-2-carboxylate.

  • Hydrolysis: Treatment with NaOH in H₂O/MeOH followed by acidification yields the carboxylic acid intermediate.

  • Oxidation: Conversion of the carboxylic acid to the aldehyde via Rosenmund reduction or controlled oxidation .

Route 2: Direct Functionalization of Preformed Morpholine

  • Morpholine alkylation: Ethylation of morpholine using ethyl bromide in the presence of a base.

  • Furan coupling: Attachment of the ethylmorpholine group to 5-bromofuran-2-carbaldehyde via nucleophilic aromatic substitution.

Challenges and Optimization

  • Solubility issues: The compound’s limited solubility in polar solvents complicates crystallization, necessitating derivatization (e.g., methyl ester formation) for structural analysis .

  • Yield improvement: Catalytic systems like Pd(OAc)₂ with SPhos ligand may enhance cross-coupling efficiency .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine moiety; poorly soluble in water and hydrocarbons.

  • Stability: The aldehyde group is susceptible to oxidation, requiring storage under inert conditions.

Thermodynamic Parameters

  • Melting point: Estimated 180–190°C (dec.) based on analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid (mp 256°C) .

  • LogP: Predicted value of 1.2 (indicating moderate lipophilicity).

Applications in Research and Industry

Drug Discovery

  • Lead compound: Serves as a scaffold for developing inhibitors of mycobacterial and bacterial enzymes.

  • Prodrug synthesis: Aldehyde group enables conjugation with hydrazine or hydroxylamine derivatives to enhance pharmacokinetics.

Materials Science

  • Coordination chemistry: The morpholine nitrogen and aldehyde oxygen can act as ligands for metal-organic frameworks (MOFs).

Comparative Analysis with Related Furan Derivatives

Compound NameMolecular FormulaKey SubstituentsNotable Activity
5-(4-Nitrophenyl)furan-2-carboxylic acid C₁₁H₇NO₅4-Nitrophenyl, carboxylic acidMbtI inhibition (IC₅₀ = 2.1 µM)
5-[2-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde C₁₀H₁₃NO₄2-HydroxymethylmorpholineAntibacterial (MIC = 8 µg/mL)
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehydeC₁₁H₁₅NO₃2-EthylmorpholinePotential antitubercular agent (inferred)

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